molecular formula C24H23FN2O7S B3636512 N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide

Cat. No.: B3636512
M. Wt: 502.5 g/mol
InChI Key: XSXODDNMGFAFIW-UHFFFAOYSA-N
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Description

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a sulfonyl group, and multiple aromatic rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling with Aromatic Rings: The aromatic rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly: The final step involves the formation of the glycinamide moiety, which can be achieved through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-chlorophenyl)glycinamide
  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-bromophenyl)glycinamide

Uniqueness

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O7S/c1-31-18-7-9-21(32-2)20(13-18)26-24(28)15-27(17-5-3-16(25)4-6-17)35(29,30)19-8-10-22-23(14-19)34-12-11-33-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXODDNMGFAFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(2,5-dimethoxyphenyl)-N~2~-(4-fluorophenyl)glycinamide

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